2-Bromo-4-fluoro-1,1'-biphenyl
Overview
Description
2-Bromo-4-fluoro-1,1’-biphenyl: is an organic compound with the molecular formula C12H8BrF It is a biphenyl derivative where a bromine atom is substituted at the second position and a fluorine atom at the fourth position on the biphenyl ring
Mechanism of Action
Target of Action
It is used as an intermediate in the synthesis of various bioactive compounds .
Mode of Action
It is known to be used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Biochemical Pathways
As an intermediate in the synthesis of bioactive compounds, it may indirectly influence various biochemical pathways depending on the final compound it is used to synthesize .
Result of Action
As an intermediate in the synthesis of bioactive compounds, its effects would be largely dependent on the final compound it is used to synthesize .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-4-fluoro-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst and involves the coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Another method involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst. This method uses isopropyl nitrite as the diazotising reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid .
Industrial Production Methods
Industrial production of 2-Bromo-4-fluoro-1,1’-biphenyl often employs scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and high yield. The use of palladium catalysts and organoboron reagents is common in industrial settings to ensure consistent and high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic substitution reactions: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Cross-coupling reactions: The compound is often used in cross-coupling reactions such as the Suzuki–Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Organoboron compounds: Serve as coupling partners in cross-coupling reactions.
Copper catalysts: Used in diazotisation and coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki–Miyaura coupling, the product is typically a biphenyl derivative with new carbon-carbon bonds .
Scientific Research Applications
2-Bromo-4-fluoro-1,1’-biphenyl has several scientific research applications:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceuticals: Investigated for its potential use in drug development due to its biphenyl structure, which is common in many biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Similar in structure but with different substitution patterns.
1-Bromo-4-fluorobenzene: A simpler compound with only one benzene ring.
Uniqueness
2-Bromo-4-fluoro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other biphenyl derivatives may not be suitable .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMOABJCVUOIRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201808 | |
Record name | 2-Bromo-4-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53591-98-3 | |
Record name | 2-Bromo-4-fluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53591-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-1,1'-biphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053591983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-fluoro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BROMO-4-FLUORO-1,1'-BIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QV72TL0BQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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